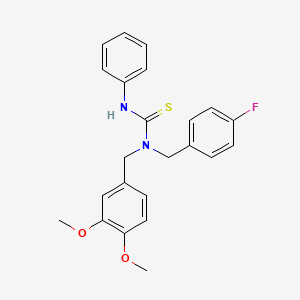
3-(1,3-Dibenzylimidazolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dibenzylimidazolidin-2-yl)phenol is an organic compound characterized by a phenol group attached to a 1,3-dibenzylimidazolidin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dibenzylimidazolidin-2-yl)phenol typically involves the following steps:
Formation of Imidazolidine Ring: The initial step involves the reaction of benzylamine with formaldehyde to form a dibenzylamine intermediate.
Cyclization: The dibenzylamine intermediate undergoes cyclization with an appropriate aldehyde or ketone to form the imidazolidine ring.
Phenol Substitution: The final step involves the substitution of the phenol group onto the imidazolidine ring, typically using a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(1,3-Dibenzylimidazolidin-2-yl)phenol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Dibenzylimidazolidin-2-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dibenzylimidazolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the imidazolidine ring can interact with hydrophobic pockets, leading to modulation of biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dibenzylimidazolidin-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
3-(1,3-Dibenzylimidazolidin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
3-(1,3-Dibenzylimidazolidin-2-yl)benzaldehyde: Features an aldehyde group in place of the phenol group.
Uniqueness
3-(1,3-Dibenzylimidazolidin-2-yl)phenol is unique due to the presence of the phenol group, which imparts specific reactivity and biological activity
Properties
CAS No. |
296791-16-7 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(1,3-dibenzylimidazolidin-2-yl)phenol |
InChI |
InChI=1S/C23H24N2O/c26-22-13-7-12-21(16-22)23-24(17-19-8-3-1-4-9-19)14-15-25(23)18-20-10-5-2-6-11-20/h1-13,16,23,26H,14-15,17-18H2 |
InChI Key |
YUHDTDWTWWAETA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2Z)-4-(4-cyclohexylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11524897.png)
![pentyl [(7-butyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]acetate](/img/structure/B11524903.png)
![(2E)-3-Benzyl-2-{[4-(chlorodifluoromethoxy)phenyl]imino}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11524907.png)
![3-benzyl-3-hydroxy-2-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11524921.png)
![N-[(E)-(5-methylthiophen-2-yl)methylidene]-4-phenoxyaniline](/img/structure/B11524929.png)
![N'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11524934.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B11524943.png)

![13-amino-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B11524957.png)
![N-(2-chloro-3-methylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11524958.png)
![4-methyl-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524960.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11524961.png)
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-(acetylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B11524966.png)
![N-(4-chloro-2-nitrophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11524972.png)
